molecular formula C11H15F3Si B14748680 Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- CAS No. 458-07-1

Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-

Cat. No.: B14748680
CAS No.: 458-07-1
M. Wt: 232.32 g/mol
InChI Key: DLPFDFKYZUHCPC-UHFFFAOYSA-N
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Description

Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- is an organosilicon compound known for its unique chemical properties and applications. It is a colorless liquid that is primarily used as a reagent in organic chemistry for the introduction of the trifluoromethyl group. This compound is significant due to its ability to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent, which serves as a halogen acceptor . This method ensures the efficient formation of the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced catalytic systems and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal salts such as tetrabutylammonium fluoride or potassium tert-butoxide, which facilitate the nucleophilic addition of the trifluoromethyl group to carbonyl compounds . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.

Major Products

The major products formed from these reactions include trifluoromethylated alcohols and ketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- stands out due to its ability to introduce the trifluoromethyl group into organic molecules, a feature that is not shared by its similar counterparts. This unique property makes it an indispensable reagent in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Properties

CAS No.

458-07-1

Molecular Formula

C11H15F3Si

Molecular Weight

232.32 g/mol

IUPAC Name

trimethyl-[[3-(trifluoromethyl)phenyl]methyl]silane

InChI

InChI=1S/C11H15F3Si/c1-15(2,3)8-9-5-4-6-10(7-9)11(12,13)14/h4-7H,8H2,1-3H3

InChI Key

DLPFDFKYZUHCPC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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